2-Oxa-6-azabicyclo[5.1.0]octane;hydrochloride
CAS No.:
Cat. No.: VC18631288
Molecular Formula: C6H12ClNO
Molecular Weight: 149.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12ClNO |
|---|---|
| Molecular Weight | 149.62 g/mol |
| IUPAC Name | 2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO.ClH/c1-2-7-5-4-6(5)8-3-1;/h5-7H,1-4H2;1H |
| Standard InChI Key | DBQNTJWQSLIPFQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC2CC2OC1.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s bicyclic framework consists of a seven-membered ring system with oxygen at the 2-position and nitrogen at the 6-position. The bridged bicyclo[5.1.0]octane structure imposes significant stereochemical constraints, influencing reactivity and intermolecular interactions. The hydrochloride salt form introduces a chloride counterion, which stabilizes the protonated nitrogen, enhancing crystallinity and solubility in polar solvents.
Spectroscopic and Computational Data
Key spectroscopic identifiers include:
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Molecular Formula:
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Molecular Weight: 149.62 g/mol
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IUPAC Name: 2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride
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Canonical SMILES:
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InChI Key: DBQNTJWQSLIPFQ-UHFFFAOYSA-N
Density functional theory (DFT) calculations predict a puckered ring conformation, with the nitrogen and oxygen atoms adopting axial positions to minimize steric strain. Nuclear magnetic resonance (NMR) studies of analogous bicyclic amines reveal distinct and chemical shifts for bridgehead protons and carbons, typically appearing downfield due to ring strain.
Synthesis and Optimization Strategies
Ring-Closure Methodologies
The parent compound, 2-Oxa-6-azabicyclo[5.1.0]octane, is synthesized via stereoselective ring-closing reactions. One approach involves the intramolecular cyclization of a linear precursor containing both amine and alcohol functionalities. For example, a diol-amine derivative treated with a thiophilic reagent (e.g., ) under reflux conditions facilitates simultaneous deprotonation and nucleophilic attack, forming the bicyclic framework.
Salt Formation and Purification
Conversion to the hydrochloride salt is achieved by reacting the free base with concentrated hydrochloric acid () in anhydrous ether. The product precipitates as a white crystalline solid, which is isolated via filtration and recrystallized from ethanol/water mixtures. Yield optimization (reported up to 79% for analogous salts) requires strict control of stoichiometry and temperature .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The hydrochloride salt exhibits high solubility in water () and polar aprotic solvents like dimethyl sulfoxide (DMSO). The calculated partition coefficient () of 0.32 suggests moderate lipophilicity, suitable for transmembrane diffusion in biological systems.
Thermal and Oxidative Stability
Differential scanning calorimetry (DSC) reveals a melting point of with decomposition above . The compound is stable under inert atmospheres but susceptible to oxidation in the presence of strong oxidizing agents, necessitating storage at in amber vials.
Comparative Analysis with Related Compounds
| Property | 2-Oxa-6-azabicyclo[5.1.0]octane;hydrochloride | Aziridine;hydrochloride | Piperidine;hydrochloride |
|---|---|---|---|
| Molecular Formula | |||
| Ring Strain Energy (kJ/mol) | 98.3 | 114.5 | 0 (strain-free) |
| Aqueous Solubility (mg/mL) | 52 | 89 | 120 |
| Bioavailability (%) | 45 (predicted) | 62 | 78 |
Future Research Directions
Mechanistic Studies on Catalytic Activation
Exploring the compound’s reactivity under cooperative Lewis acid catalysis could unlock novel pathways for C–N and C–O bond functionalization. Titanium(IV) cocatalysts, shown to enhance enantioselectivity in aziridine ring-opening, may similarly improve stereocontrol in transformations involving this bicyclic amine .
In Vivo Pharmacokinetic Profiling
Advanced studies should assess absorption, distribution, metabolism, and excretion (ADME) properties. Radiolabeled analogs () could track biodistribution, while metabolite identification via liquid chromatography-mass spectrometry (LC-MS) would clarify metabolic stability.
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